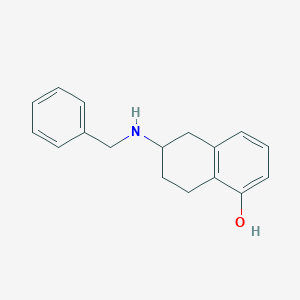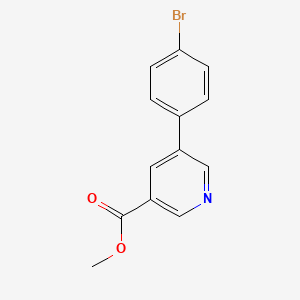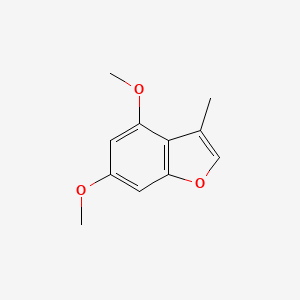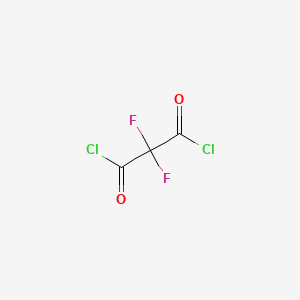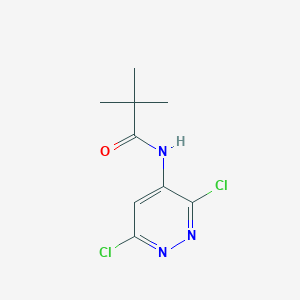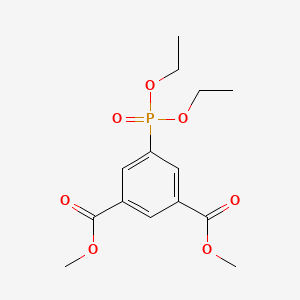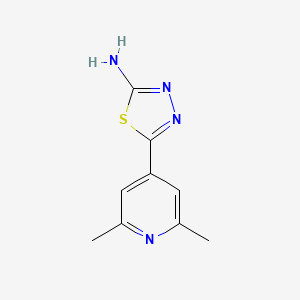
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine-4-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: Halides (e.g., Cl2, Br2), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkylated thiadiazole derivatives
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in pathogens. In cancer research, the compound’s cytotoxic effects are believed to result from its interaction with DNA and inhibition of key proteins involved in cell proliferation .
相似化合物的比较
Similar Compounds
2,6-Dimethylpyridine-4-boronic acid: Another pyridine derivative with applications in organic synthesis and medicinal chemistry.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound used in the synthesis of metal complexes for electrocatalysis.
Uniqueness
5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H10N4S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
5-(2,6-dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H10N4S/c1-5-3-7(4-6(2)11-5)8-12-13-9(10)14-8/h3-4H,1-2H3,(H2,10,13) |
InChI 键 |
KYLGDXXGNMOOCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C)C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



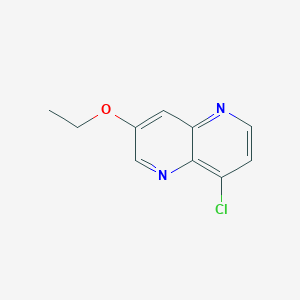
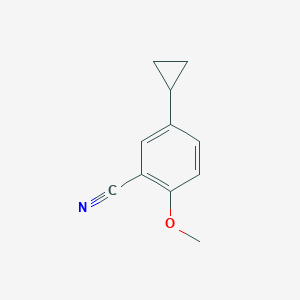
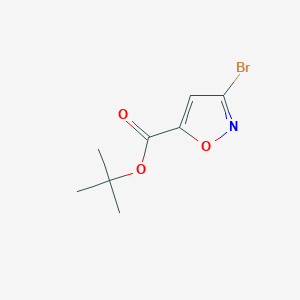
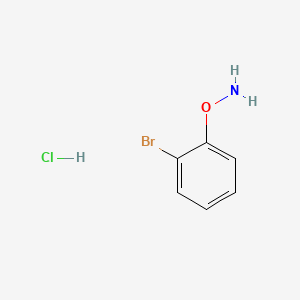
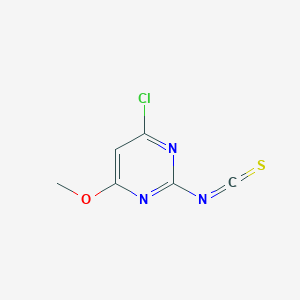
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
